molecular formula C21H18N2O3S2 B2869971 (Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894668-86-1

(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2869971
CAS No.: 894668-86-1
M. Wt: 410.51
InChI Key: LJRGLEAOFFCECB-UYRXBGFRSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be determined through techniques such as X-ray crystallography, as is common for similar compounds . This would provide detailed information about the arrangement of atoms in the molecule and the lengths and types of chemical bonds.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, stability, and reactivity, would be determined by its specific molecular structure. For example, the presence of the benzyl and p-tolylamino groups could make the compound nonpolar and hydrophobic .

Scientific Research Applications

Heterocyclic System Synthesis

(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is used in synthesizing various heterocyclic systems. For instance, methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare substituted fused pyrimidinones, pyridazinones, triazolopyrimidinones, thiazolopyrimidinones, and pyrazinopyrimidinones, showcasing its versatility in creating diverse heterocyclic compounds (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Reactivity with p-toluenesulphonyl azide

The compound's reactivity has been explored with various agents, such as p-toluenesulphonyl azide. This interaction highlights its potential in creating isomeric derivatives with significant structural variations, as seen in the formation of tosylamino derivatives via an unstable triazoline adduct (Consonni, Croce, & Ferraccioli, 1990).

Catalytic and Synthesis Applications

In organometallic chemistry, it plays a role in the synthesis of zirconium alkyl complexes. For example, an alkane elimination reaction involving this compound and Zr(CH2Ph)4 led to the creation of novel zirconium-based compounds, demonstrating its utility in complex organometallic syntheses (Qian, Scanlon, Smith III, & Motry, 1999).

Thermal Rearrangement Studies

The compound is also used in studies of thermal rearrangements of fused 1λ4,2-thiazines, providing insights into the migration of phenyl groups and the disruption of aromaticity in certain heterocyclic compounds (Gairns, Grant, Moody, Rees, & Tsoi, 1986).

Zinc Catalyst Applications

It has applications in the field of catalysis, particularly involving zinc. For instance, zinc catalysts were studied for on-demand hydrogen generation and carbon dioxide functionalization, showing the compound's relevance in green chemistry and sustainable energy applications (Sattler & Parkin, 2012).

Properties

IUPAC Name

(3Z)-1-benzyl-3-[(4-methylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S2/c1-15-7-9-17(10-8-15)22-13-19-20(24)21-18(11-12-27-21)23(28(19,25)26)14-16-5-3-2-4-6-16/h2-13,22H,14H2,1H3/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRGLEAOFFCECB-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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